T-448(游离碱)

描述

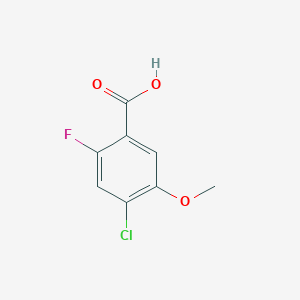

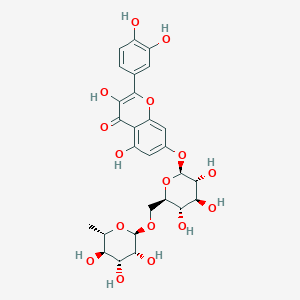

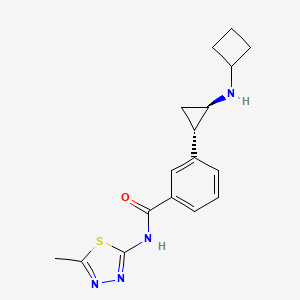

T-448 (free base) is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1, an H3K4 demethylase), with an IC50 of 22 nM . It enhances H3K4 methylation in primary cultured rat neurons .

Molecular Structure Analysis

The molecular formula of T-448 (free base) is C17H20N4OS . The molecular weight is 328.43 . The SMILES representation is O=C(NC1=NN=C©S1)C2=CC=CC([C@H]3C@HC3)=C2 .Chemical Reactions Analysis

T-448 (free base) is known to inhibit LSD1 enzyme activity, which results in the enhancement of H3K4 methylation levels . This can lead to increased mRNA expression of neural plasticity-related genes, including brain-derived neurotrophic factor (Bdnf), and amelioration of learning dysfunction .Physical And Chemical Properties Analysis

The molecular weight of T-448 (free base) is 328.43 . Its molecular formula is C17H20N4OS .科学研究应用

核物理和分子建模

Belyshev 等人(2019 年)的研究讨论了复杂原子核中核自由度的多样性,重点关注 44Ti 原子核中的簇模型和壳模型。虽然与 T-448 没有直接关系,但这项研究突出了核物理和分子建模中的先进方法,这些方法可能与研究 T-448 在不同环境中的分子结构和相互作用有关 (Belyshev 等,2019)。

医学影像和诊断

Bottomley 等人(1984 年)的论文回顾了人畜组织中氢 NMR 弛豫时间和机制,提供了一个可能对医学影像技术有价值的综合数据集。了解弛豫机制和时间对于 MRI 等应用至关重要,其中可能会使用 T-448 等造影剂 (Bottomley 等,1984)。

纳米技术和材料科学

Yun 等人(2015 年)讨论了染料敏化太阳能电池中的无铂对电极,重点关注替代材料的稳定性和效率。这项研究可以提供将 T-448 应用于类似领域的见解,特别是如果 T-448 具有独特的电学或光学性质,可以在纳米技术或材料科学中加以利用 (Yun 等,2015)。

生物信息学和基因组研究

Zalapa 等人(2012 年)讨论了使用下一代测序 (NGS) 技术开发植物中的微卫星位点。虽然与 T-448 没有直接关系,但基因组学和生物信息学中的方法可能与理解 T-448 在分子水平上与生物系统的相互作用有关 (Zalapa 等,2012)。

作用机制

T-448 (free base) acts as a specific inhibitor of LSD1 enzyme activity . It enhances H3K4 methylation in primary cultured rat neurons but has little impact on the LSD1-GFI1B complex in human TF-1a erythroblasts . It increases brain H3K4 methylation and partially restores learning function in mice with NMDA receptor hypofunction .

安全和危害

未来方向

T-448 (free base) shows unique therapeutic approaches for central nervous system disorders associated with epigenetic dysregulation . It has the potential to be used in the treatment of disorders associated with H3K4 methylation dysregulation, such as schizophrenia, autism spectrum disorders, intellectual disability disorders, and Huntington’s disease .

属性

IUPAC Name |

3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRYNOVKRKLADI-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-448 (free base) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)

![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)

![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)